(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride
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Overview
Description
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol. This compound is known for its unique bicyclic structure and the presence of an aminomethyl group attached to the bicyclic framework. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic conditions to form the bicyclic framework. Subsequent functionalization introduces the aminomethyl group, often through reductive amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Various amine derivatives and alkylated products.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparison with Similar Compounds
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: is unique due to its bicyclic structure and the presence of the aminomethyl group. Similar compounds include:
4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol: Lacks the hydrochloride moiety.
4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: Similar structure but different functional groups.
4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride: Different substituents on the bicyclic core.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-7-9-1-4-10(8-12,5-2-9)6-3-9;/h12H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRZXKBKFQIDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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